molecular formula C29H24N2O5S B3268255 (2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl]prop-2-enenitrile CAS No. 477296-84-7

(2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl]prop-2-enenitrile

Cat. No.: B3268255
CAS No.: 477296-84-7
M. Wt: 512.6 g/mol
InChI Key: MCKGWVXOGTZCNB-XKZIYDEJSA-N
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Description

The compound “(2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl]prop-2-enenitrile” is a nitrile-containing thiazole derivative with a Z-configuration prop-2-enenitrile backbone. Its structure features two distinct aromatic substituents:

  • 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl: A thiazole ring substituted with a 3,4-dimethoxyphenyl group, contributing electron-donating methoxy groups that enhance solubility and influence electronic properties.
  • 3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl: A phenyl group with a methoxy substituent and a 2-oxo-2-phenylethoxy side chain. The ketone group in the ethoxy chain may participate in hydrogen bonding or serve as a reactive site for further derivatization.

Properties

IUPAC Name

(Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methoxy-4-phenacyloxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N2O5S/c1-33-25-12-10-21(15-28(25)35-3)23-18-37-29(31-23)22(16-30)13-19-9-11-26(27(14-19)34-2)36-17-24(32)20-7-5-4-6-8-20/h4-15,18H,17H2,1-3H3/b22-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKGWVXOGTZCNB-XKZIYDEJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)OCC(=O)C4=CC=CC=C4)OC)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)OCC(=O)C4=CC=CC=C4)OC)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl]prop-2-enenitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a thiazole ring and multiple substituted phenyl groups, suggest diverse interactions with biological systems.

PropertyValue
Molecular FormulaC29H24N2O5S
Molecular Weight512.6 g/mol
IUPAC NameThis compound
CAS Number477296-84-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazole moiety is known for its role in enhancing the compound's affinity for biological targets. Specifically, the presence of electron-donating groups in the phenyl rings may facilitate interactions with target proteins involved in cancer and inflammation pathways.

Anticancer Activity

Research has indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of several human cancer cell lines, including leukemia (HL-60), lung (A549), and breast cancer (MDA-MB-231) cell lines. The compound's structure suggests it may function similarly to other thiazole-containing compounds that have shown promising results in cytotoxicity assays with IC50 values ranging from low micromolar to sub-micromolar concentrations .

In Vivo Studies

In vivo evaluations using animal models have reported that compounds similar to this one exhibit reduced tumor growth and improved survival rates in treated subjects. For instance, a study involving zebrafish models demonstrated that specific thiazole derivatives led to decreased tumor size and enhanced apoptotic activity in cancer cells .

Toxicity Profile

While investigating the biological activity, it is essential to consider the toxicity profile of this compound. Preliminary toxicity assessments indicate that at certain concentrations, the compound exhibits minimal cytotoxic effects on normal cells while maintaining efficacy against cancerous cells .

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the anticancer efficacy of a series of thiazole derivatives, including this compound. The results indicated significant inhibition of cell proliferation across multiple cancer cell lines with observed IC50 values suggesting potent activity .
  • Zebrafish Model : Another study assessed the effects of this compound in a zebrafish model, revealing favorable outcomes such as reduced tumor development and improved survival rates compared to control groups .

Chemical Reactions Analysis

Thiazole Ring Formation

The 1,3-thiazole moiety is typically synthesized via Hantzsch thiazole synthesis , involving condensation of a thioamide with an α-haloketone . For this compound, the 4-(3,4-dimethoxyphenyl) substituent suggests the use of a pre-functionalized α-haloketone to introduce the dimethoxy aromatic group.

α,β-Unsaturated Nitrile Assembly

The propenenitrile backbone is formed via Claisen-Schmidt condensation between a nitrile-containing aldehyde and a ketone under acidic or basic conditions . Microwave-assisted synthesis, as seen in similar pyrazoline derivatives , may enhance reaction efficiency.

Aryl Ether Coupling

The 2-oxo-2-phenylethoxy group at the para position of the phenyl ring is introduced through nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling, using a phenol intermediate and a brominated acetophenone derivative .

Nitrile Group

The nitrile moiety can undergo:

  • Hydrolysis : In acidic or basic conditions, it converts to a carboxylic acid or amide, respectively .

  • Nucleophilic Addition : Reacts with Grignard reagents or organometallics to form ketones after hydrolysis.

α,β-Unsaturated System

The conjugated enenitrile system participates in:

  • Michael Additions : Nucleophiles (e.g., amines, thiols) attack the β-position.

  • Cycloadditions : Diels-Alder reactions with dienes to form six-membered rings.

Thiazole Ring

Electrophilic substitution occurs at the 5-position due to electron-donating methoxy groups. For example:

  • Nitration : Requires harsh conditions (HNO3/H2SO4) to introduce nitro groups .

  • Halogenation : Bromine or chlorine substitutes at the activated position.

Aryl Ether Linkage

The phenoxyacetophenone group is susceptible to:

  • Acidic Cleavage : Concentrated HBr or HI cleaves the ether bond, yielding phenol and acetophenone derivatives .

  • Oxidation : Ozonolysis or KMnO4 degrades the α-keto ether into carboxylic acids.

Stability Under Various Conditions

Condition Effect on Compound
Acidic (pH < 3) Hydrolysis of nitrile to carboxylic acid; cleavage of aryl ether bond .
Basic (pH > 10) Nitrile conversion to amide; potential saponification of ester groups (if present).
Thermal (>150°C) Decomposition of thiazole ring; retro-Diels-Alder reaction in conjugated system .
UV Light Photooxidation of α,β-unsaturated nitrile to epoxide or carbonyl compounds.

Catalytic and Electrochemical Behavior

  • Reduction : The α,β-unsaturated nitrile may undergo electrochemical reduction at potentials similar to nitroheterocycles (e.g., −500 mV for nitro group reduction) .

  • Catalytic Hydrogenation : The double bond in the propenenitrile system is selectively hydrogenated to a saturated nitrile using Pd/C or Raney Ni .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Outcome Reference
Nitrile Hydrolysis H2O/H2SO4 or NaOHCarboxylic acid/amide formation
Michael Addition Ethylenediamine, EtOH, refluxβ-Amino nitrile adduct
Aryl Ether Cleavage 48% HBr, acetic acid, 110°CPhenol and acetophenone byproducts
Electrophilic Substitution Br2/FeBr35-Bromo-thiazole derivative

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound 3,4-dimethoxyphenyl (thiazole); 3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl ~535.6* High lipophilicity due to methoxy and phenyl groups; ketone functionality N/A
(2Z)-2-{[N-(2-Formylphenyl)-4-methyl-benzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitril Sulfonamido, formylphenyl, 4-methylphenyl ~447.5 Polar sulfonamido group enhances solubility; formyl group for reactivity
(2Z)-3-[4-(benzyloxy)phenyl]-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}prop-2-enenitrile Benzyloxy, isoindole-dione 491.56 Bulky isoindole-dione group; benzyloxy improves membrane permeability
(Z)-3-ethoxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile Ethoxy, phenyl-thiazole 256.32 Simplified structure with ethoxy group; lower molecular weight

*Calculated based on molecular formula C₃₀H₂₅N₃O₅S.

Key Observations:

Substituent Impact on Lipophilicity :

  • The target compound’s 3,4-dimethoxyphenyl and 2-oxo-2-phenylethoxy groups increase lipophilicity compared to the ethoxy-containing analog in . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • The benzyloxy group in provides moderate lipophilicity, while the sulfonamido group in introduces polarity.

The ketone in the ethoxy chain (target compound) contrasts with the isoindole-dione in , which has stronger electron-withdrawing properties.

Molecular Weight and Drug-Likeness :

  • The target compound (~535.6 g/mol) exceeds the typical threshold for oral bioavailability (500 g/mol), unlike the lower-weight analog in . This may limit its pharmacokinetic profile unless optimized.

Q & A

Q. What are the common synthetic routes for preparing (2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl]prop-2-enenitrile?

The compound’s synthesis typically involves a multi-step approach:

Thiazole ring formation : Condensation of 3,4-dimethoxyphenyl-substituted thioamides with α-bromo ketones or aldehydes under basic conditions .

Prop-2-enenitrile assembly : A Knoevenagel condensation between the thiazole aldehyde and a nitrile-containing arylacetate derivative, facilitated by catalytic bases like piperidine .

Functionalization of the phenyl group : Introduction of the 2-oxo-2-phenylethoxy moiety via nucleophilic substitution or Mitsunobu reaction .
Key intermediates should be purified via column chromatography, and stereochemical control (Z-configuration) confirmed by NOESY NMR .

Q. Which spectroscopic methods are critical for confirming the structure and purity of this compound?

  • NMR (1H/13C) : Assign methoxy (δ 3.7–3.9 ppm), thiazole protons (δ 7.2–8.1 ppm), and nitrile carbon (δ ~115 ppm). Z-configuration is confirmed by coupling constants (J = 10–12 Hz for trans-olefinic protons) .
  • HRMS : Validate molecular ion [M+H]+ with <2 ppm error.
  • CHNS analysis : Confirm elemental composition (e.g., %N for nitrile and thiazole groups) .
  • IR : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (ketone C=O) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the Z-isomer during the Knoevenagel step?

  • Design of Experiments (DoE) : Systematically vary temperature, solvent polarity (e.g., DMF vs. THF), and base concentration to maximize Z-selectivity .
  • Catalytic additives : Use Lewis acids (e.g., ZnCl₂) to stabilize the transition state favoring the Z-configuration .
  • In-situ monitoring : Employ flow chemistry with real-time UV/Vis or IR to track intermediate formation and adjust parameters dynamically .

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact the compound’s bioactivity?

  • Comparative SAR studies : Synthesize analogs with varying substituents (e.g., 3,4-diethoxy instead of dimethoxy) and evaluate activity in target assays (e.g., kinase inhibition).
  • Solubility analysis : Measure logP values (HPLC) to correlate methoxy/ethoxy groups with membrane permeability .
  • Crystallography : Compare X-ray structures to identify key hydrogen bonds or steric effects influenced by substituents .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations)?

  • Multi-technique validation : Cross-check NMR with X-ray crystallography (if crystals are obtainable) or DFT-calculated chemical shifts .
  • Dynamic effects : Consider rotational barriers (e.g., hindered aryl-ether bonds) that may cause splitting or broadening in NMR spectra .
  • Impurity profiling : Use LC-MS to detect byproducts (e.g., E-isomer or hydrolyzed nitrile) that might interfere with assignments .

Methodological Guidance

Q. What strategies are recommended for scaling up the synthesis while maintaining stereochemical integrity?

  • Continuous flow systems : Mitigate exothermic risks during thiazole formation by using microreactors with precise temperature control .
  • Chiral auxiliaries : Introduce temporary directing groups (e.g., Evans oxazolidinones) to enforce Z-selectivity during Knoevenagel condensation .
  • In-process analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of critical intermediates .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light, then analyze degradation products via LC-MS .
  • Metabolite profiling : Incubate with liver microsomes to identify CYP450-mediated oxidation (e.g., demethylation of methoxy groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl]prop-2-enenitrile
Reactant of Route 2
Reactant of Route 2
(2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl]prop-2-enenitrile

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